Cholesteryl oleyl carbonate
Overview
Description
Cholesteryl oleyl carbonate (COC) is a cholesteryl ester analogue with distinct phase behavior and molecular motion characteristics. It is known for its ability to form various mesophases, including smectic and cholesteric phases, which are of interest in the study of liquid crystals .
Synthesis Analysis
While the provided papers do not detail the synthesis of COC, they do provide insights into its molecular structure and behavior, which are essential for understanding its synthesis. The molecular structure of COC is closely related to that of cholesteryl oleate, with the main difference being the presence of a carbonate group .
Molecular Structure Analysis
The molecular structure of COC is characterized by a steroid ring system and an oleyl chain with a carbonate linkage. The oleyl chain is well-ordered and almost fully extended, with a kink at the cis double bond. This structure is crucial for the formation of mesophases and the unique properties of COC .
Chemical Reactions Analysis
The papers do not explicitly discuss chemical reactions involving COC. However, the phase behavior and molecular interactions suggest that COC can participate in intermolecular interactions, such as donor-acceptor complex formation, which are significant in the stabilization of mesophases .
Physical and Chemical Properties Analysis
COC exhibits a range of physical and chemical properties that are influenced by temperature and molecular interactions. It shows marked pretransition phenomena and first-order transitions between smectic and cholesteric phases, as well as cholesteric to isotropic phases . The volumetric behaviors and transition volumes are indicative of the mesophase stability and are consistent with mean-field theories . The nonlinear dielectric relaxation spectra of COC reveal different relaxation processes corresponding to its various phases, which are interpreted using the Landau-de Gennes theory . Additionally, spectroscopic studies have shown that COC's mesophases may owe their stability to interactions such as Lifshitz-van der Waals and vibronic coupling .
Relevant Case Studies
Several studies have focused on the selective reflection and phase transition behaviors of COC in mixtures, highlighting its potential for applications in composite materials and its interesting selective optical properties . The non-Newtonian viscosity of COC has also been studied, showing a viscosity maximum and marked non-Newtonian behavior near the cholesteric-isotropic transition . These case studies demonstrate the complex behavior of COC and its responsiveness to external stimuli such as temperature and shear rate.
Scientific Research Applications
Physical Properties and Applications : COC, an organic chemical forming cholesteric liquid crystals, exhibits important physical parameters like adiabatic compressibility, specific acoustic impedance, and relaxation time, making it useful in thermochromic liquid crystals and other applications (Singh & Sharma, 2013).
Preparation for Thermal Radiography : High-purity COC is prepared for thermal radiography applications, demonstrating its utility in specialized imaging techniques (Elser, Pohlmann & Boyd, 1976).
Dielectric Permittivity Analysis : Dielectric spectroscopy has been used to study phase detection in COC over a broad temperature range, highlighting its potential in phase transition detection and related applications (Pawlus, Zasada & Rzoska, 2002).
Phase Behavior and Molecular Motions : Investigations into the phase behavior and temperature-dependent molecular motions of COC have provided insights into its unique properties compared to other cholesteryl esters and ethers (Croll, Sripada & Hamilton, 1987).
Volumetric Behaviors in Phase Transitions : COC's volumetric behaviors during smectic-cholesteric and cholesteric-isotropic transitions have been studied, contributing to our understanding of its phase transition properties (Nakahara, Yoshimura & Ōsugi, 1981).
Thermo-Responsive Drug Delivery System : COC has been embedded in cellulose nitrate membranes to develop a thermally responsive drug delivery system, demonstrating its application in controlled drug release (Lin, Chen & Lin, 1996).
Biocompatibility with Human Blood : The inclusion of COC in composite membranes has shown improved biocompatibility with human blood, indicating its potential use in biomedical applications (Shih et al., 2006).
Non-Newtonian Viscosity and Electrical Conductivity : The non-Newtonian viscosity and electrical conductivity of COC have been studied, revealing its unique flow and electrical properties, useful in various technological applications (Yamada & Fukada, 1973).
Future Directions
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(Z)-octadec-9-enyl] carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14-/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIMLRYNVGZIA-TZOMHRFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889389 | |
Record name | Cholesteryl oleyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Cholesteryl oleyl carbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12976 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Cholesteryl oleyl carbonate | |
CAS RN |
17110-51-9 | |
Record name | Cholesteryl oleyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17110-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl oleyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017110519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecen-1-yl carbonate] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholesteryl oleyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3β-yl (Z)-octadec-9-en-1-yl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHOLESTERYL OLEYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95LLB1K2WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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